molecular formula C17H25F3N2O2S B14174099 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol CAS No. 925912-31-8

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol

Cat. No.: B14174099
CAS No.: 925912-31-8
M. Wt: 378.5 g/mol
InChI Key: GRSVSTOVPCYPBD-UHFFFAOYSA-N
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Description

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a nitro group, a trifluoromethyl group, and a thiol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with decanethiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, while the thiol group can form disulfide bonds with other thiol-containing molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

925912-31-8

Molecular Formula

C17H25F3N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

10-[4-nitro-3-(trifluoromethyl)anilino]decane-1-thiol

InChI

InChI=1S/C17H25F3N2O2S/c18-17(19,20)15-13-14(9-10-16(15)22(23)24)21-11-7-5-3-1-2-4-6-8-12-25/h9-10,13,21,25H,1-8,11-12H2

InChI Key

GRSVSTOVPCYPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCCCCCCCCCS)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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